molecular formula C15H13N3O3S2 B5521682 MFCD03621261

MFCD03621261

Cat. No.: B5521682
M. Wt: 347.4 g/mol
InChI Key: OOKJBOMIRRNBRO-UHFFFAOYSA-N
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Description

MFCD03621261 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structural features include a bromine and chlorine substituent on the phenyl ring, contributing to its distinct reactivity and applications in cross-coupling reactions, such as Suzuki-Miyaura catalysis. Key physicochemical properties include:

  • Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate hydrophobicity .
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
  • Synthesis: Produced via palladium-catalyzed coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-21-11-6-4-10(5-7-11)18-14(12-3-2-8-22-12)16-17-15(18)23-9-13(19)20/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKJBOMIRRNBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD03621261” involves specific reaction conditions and reagents. The detailed synthetic routes are crucial for producing this compound with high purity and yield. Industrial production methods often optimize these routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: “MFCD03621261” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, leading to the formation of significant products.

Scientific Research Applications

Comprehensive Description: “MFCD03621261” finds applications in multiple scientific domains, including chemistry, biology, medicine, and industry. Its unique properties make it valuable for research and practical applications, contributing to advancements in these fields.

Mechanism of Action

Molecular Targets and Pathways: The mechanism by which “MFCD03621261” exerts its effects involves specific molecular targets and pathways. Understanding these mechanisms is crucial for leveraging its potential in various applications.

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD03621261, based on similarity scores (0.71–1.00) and shared applications in organic synthesis or medicinal chemistry:

Structurally Similar Boronic Acids
Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic Acid (6-Bromo-2,3-dichlorophenyl)boronic Acid
Molecular Weight 235.27 g/mol 235.27 g/mol 294.33 g/mol
Log Po/w (XLOGP3) 2.15 2.15 3.02
Solubility 0.24 mg/mL 0.31 mg/mL 0.08 mg/mL
BBB Permeability Yes Yes No
Synthesis Method Pd-catalyzed coupling Direct boronation Halogenation followed by boronation

Key Differences :

  • Substituent Position : this compound has bromine and chlorine at adjacent positions, whereas (6-Bromo-2,3-dichlorophenyl)boronic acid features three halogens, increasing steric hindrance and reducing BBB permeability .
  • Reactivity : The electron-withdrawing chlorine in this compound enhances electrophilicity in cross-coupling reactions compared to simpler boronic acids .
Functionally Similar Aromatic Halides
Property This compound (C₆H₅BBrClO₂) 4-Bromo-3-chlorobenzoic Acid (CAS 1761-61-1) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5)
Molecular Formula C₆H₅BBrClO₂ C₇H₄BrClO₂ C₁₀H₉F₃O
Molecular Weight 235.27 g/mol 201.02 g/mol 202.17 g/mol
Log Po/w (XLOGP3) 2.15 2.89 3.12
Applications Suzuki-Miyaura catalysis Pharmaceutical intermediates Fluorinated drug scaffolds

Key Differences :

  • Functionality : this compound’s boronic acid group enables catalytic applications, while 4-Bromo-3-chlorobenzoic acid (CAS 1761-61-1) is a carboxylic acid derivative used in antibiotic synthesis .
  • Fluorination : CAS 1533-03-5 contains trifluoromethyl groups, enhancing metabolic stability in drug design compared to this compound’s halogenated aryl system .

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